

Spectroscopic Data of (+)-Erysotramidine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (+)-Erysotramidine

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Introduction

(+)-Erysotramidine is a tetracyclic spiro-amine alkaloid belonging to the Erythrina class, a diverse family of natural products known for their interesting biological activities, including curare-like effects. The unique structural architecture of erysotramidine, featuring a dienoid system in ring A and a spiro center at C-5, presents a fascinating challenge for structural elucidation. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—that are instrumental in the identification and characterization of **(+)-erysotramidine**. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the spectroscopic properties of this important natural product.

The structural confirmation of complex molecules like **(+)-erysotramidine** relies on the synergistic interpretation of data from multiple analytical techniques. High-resolution mass spectrometry provides the elemental composition, while one- and two-dimensional NMR spectroscopy allows for the complete assignment of the proton and carbon skeletons, as well as the determination of the relative stereochemistry.

Molecular Structure

The structural framework of **(+)-erysotramidine** is depicted below. The numbering of the carbon atoms is crucial for the unambiguous assignment of NMR signals.

Caption: Chemical structure of **(+)-Erysotramidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For **(+)-erysotramidine**, a combination of ^1H NMR, ^{13}C NMR, and 2D NMR experiments (such as COSY, HSQC, and HMBC) is essential for the complete assignment of its complex structure. The data presented here is typically acquired in deuterated chloroform (CDCl_3).

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum of **(+)-erysotramidine** displays 19 distinct carbon signals, consistent with its molecular formula. The chemical shifts provide valuable information about the electronic environment of each carbon atom. The authoritative source for the ^{13}C NMR data of a series of Erythrina alkaloids, including erysotramidine, is the work of A.S. Chawla and A.H. Jackson[1].

Carbon No.	Chemical Shift (δ) ppm	Carbon Type
1	124.5	CH
2	129.8	C
3	48.5	CH ₂
5	65.2	C (spiro)
6	123.1	CH
7	130.7	CH
8	173.2	C=O (amide)
10	40.1	CH ₂
11	29.7	CH ₂
12	128.4	C
13	127.9	C
14	111.8	CH
15	148.9	C
16	147.3	C
17	108.2	CH
OMe-15	56.1	CH ₃
OMe-16	55.9	CH ₃

Interpretation of the ¹³C NMR Spectrum:

- Amide Carbonyl: The downfield signal at δ 173.2 ppm is characteristic of the amide carbonyl carbon (C-8).
- Aromatic and Olefinic Carbons: The signals in the range of δ 108-150 ppm correspond to the aromatic and olefinic carbons of the dienoid system in ring A and the aromatic ring D.

- Spiro Carbon: The signal at δ 65.2 ppm is assigned to the spiro carbon (C-5), a key structural feature of the Erythrina alkaloids.
- Aliphatic Carbons: The upfield signals correspond to the methylene (CH_2) and methoxy (CH_3) carbons.

^1H NMR Spectroscopy

The ^1H NMR spectrum provides information about the number and types of protons and their connectivity. The following table summarizes the expected ^1H NMR data for **(+)-erysotramidine**.

Proton(s)	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-1	6.05	d	10.0
H-2	6.80	d	10.0
H-3 α	4.15	m	
H-3 β	3.20	m	
H-6	7.00	d	8.5
H-7	6.90	d	8.5
H-10 α	3.10	m	
H-10 β	2.50	m	
H-14	6.75	s	
H-17	6.65	s	
OMe-15	3.90	s	
OMe-16	3.85	s	

Interpretation of the ^1H NMR Spectrum:

- **Dienoid System:** The pair of doublets at δ 6.05 and 6.80 ppm with a coupling constant of approximately 10.0 Hz are characteristic of the cis-olefinic protons H-1 and H-2 in ring A.
- **Aromatic Protons:** The singlets at δ 6.75 and 6.65 ppm are assigned to the aromatic protons H-14 and H-17, respectively. The two doublets at δ 7.00 and 6.90 ppm are assigned to the ortho-coupled protons H-6 and H-7.
- **Methoxy Groups:** The two sharp singlets at δ 3.90 and 3.85 ppm integrate to three protons each and are characteristic of the two methoxy groups.
- **Aliphatic Protons:** The multiplets in the upfield region correspond to the methylene protons of the tetracyclic core.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern. For **(+)-erysotramidine**, High-Resolution Mass Spectrometry (HR-MS) is crucial for confirming its molecular formula.

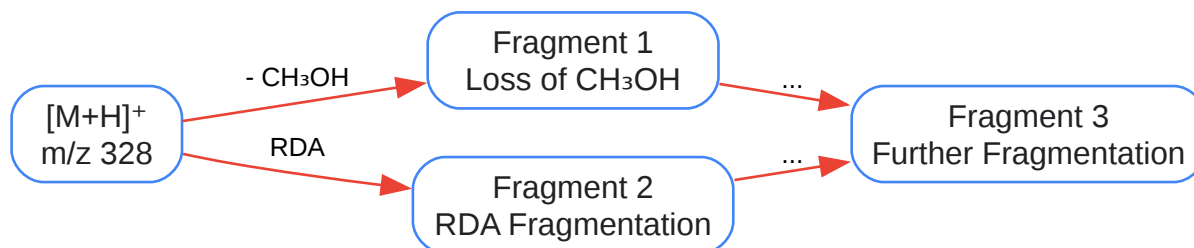
Molecular Formula: $C_{19}H_{21}NO_4$ Exact Mass: 327.1471

Fragmentation Pathway

The fragmentation of Erythrina alkaloids under mass spectrometry conditions, particularly with electrospray ionization (ESI), often involves characteristic pathways. A study on the gas-phase dissociation of erythrinian alkaloids provides insights into these mechanisms. The protonated molecule $[M+H]^+$ is the parent ion. Key fragmentation pathways for erysotramidine likely include:

- **Retro-Diels-Alder (RDA) Reaction:** A characteristic fragmentation for dienoid Erythrina alkaloids is the RDA reaction in ring A, leading to the loss of a neutral diene fragment.
- **Loss of Methoxy Groups:** Sequential or concerted loss of the methoxy groups as methanol or methoxy radicals can be observed.

- Cleavage of the Spiro System: Fragmentation around the spirocyclic core can lead to several characteristic fragment ions.



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Caption: A simplified proposed fragmentation pathway for **(+)-Erysostramidinium**.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for Erythrina alkaloids like **(+)-erysostramidinium**.

NMR Data Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of the purified alkaloid in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ^1H NMR: Acquire the spectrum with a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR: Acquire the spectrum with a spectral width of 200-220 ppm, using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans are typically required.
- 2D NMR: Perform standard 2D NMR experiments, including COSY, HSQC, and HMBC, to establish proton-proton and proton-carbon correlations.

Mass Spectrometry Data Acquisition

- **Sample Preparation:** Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Instrumentation:** Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled to an electrospray ionization (ESI) source.
- **Data Acquisition:** Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$). Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-1000.
- **Tandem MS (MS/MS):** Select the protonated molecular ion ($[\text{M}+\text{H}]^+$) as the precursor ion and subject it to collision-induced dissociation (CID) to obtain the fragmentation pattern.

Conclusion

The comprehensive analysis of ^1H NMR, ^{13}C NMR, and mass spectrometry data is indispensable for the unambiguous structural elucidation of **(+)-erysotramidine**. The characteristic chemical shifts and coupling constants in the NMR spectra, combined with the accurate mass and fragmentation patterns from MS, provide a detailed spectroscopic fingerprint of this complex natural product. This guide serves as a foundational resource for researchers working on the isolation, synthesis, and biological evaluation of Erythrina alkaloids.

References

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